(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
Brand Name:
Vulcanchem
CAS No.:
49857-06-9
VCID:
VC0120723
InChI:
InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2
Molecular Formula:
C17H17NO5
Molecular Weight:
315.32 g/mol
(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
CAS No.: 49857-06-9
Reference Standards
VCID: VC0120723
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
CAS No. | 49857-06-9 |
---|---|
Product Name | (R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid |
Molecular Formula | C17H17NO5 |
Molecular Weight | 315.32 g/mol |
IUPAC Name | (2R)-3-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
Standard InChI | InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
Standard InChIKey | IFIDDJPVCPJIQZ-OAHLLOKOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
PubChem Compound | 11001566 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume